REACTION_CXSMILES
|
[Br:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([C:10]#[C:11][Si](C)(C)C)[C:3]=1[F:16].[Cl-].[NH4+]>CN(C=O)C.[Cu](I)I>[Br:1][C:2]1[C:3]([F:16])=[C:4]2[C:5](=[CH:7][C:8]=1[F:9])[NH:6][CH:11]=[CH:10]2 |f:1.2|
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Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(N)C=C1F)C#C[Si](C)(C)C)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was sealed
|
Type
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CUSTOM
|
Details
|
The black reaction mixture
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Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate/heptane (2:1, 3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a black oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
WASH
|
Details
|
eluting with heptanes/EtOAc (100:0 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C=CNC2=CC1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |